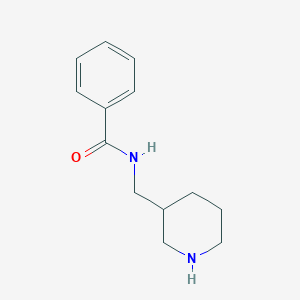
N-(piperidin-3-ylmethyl)benzamide
Overview
Description
“N-(piperidin-3-ylmethyl)benzamide” is a chemical compound with the CAS Number: 155542-03-3 . It has a molecular weight of 218.3 and its IUPAC name is N-(3-piperidinylmethyl)benzamide . The compound is typically stored at a temperature of 4°C .
Synthesis Analysis
Piperidine derivatives, such as “this compound”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H18N2O/c16-13(12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-3,6-7,11,14H,4-5,8-10H2,(H,15,16) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4°C . Its molecular weight is 218.29 .Scientific Research Applications
1. Gastrointestinal Motility Enhancement
N-(piperidin-3-ylmethyl)benzamide derivatives have shown promise in enhancing gastrointestinal motility. Research indicates that certain derivatives can accelerate gastric emptying and increase the frequency of defecation, potentially offering new avenues for prokinetic agents with reduced side effects (Sonda et al., 2004).
2. Antibacterial Activity
Some benzamides derivatives, including this compound, have been synthesized and found to exhibit significant in vitro antibacterial activity against various bacterial strains. Notably, copper complexes of these compounds demonstrated enhanced activity, presenting a potential pathway for developing new antibacterial agents (Khatiwora et al., 2013).
3. Anti-Acetylcholinesterase Activity
Certain piperidine derivatives, including those related to this compound, have shown potent anti-acetylcholinesterase activity. This suggests potential applications in treating conditions like dementia, as these compounds can enhance acetylcholine levels in the brain (Sugimoto et al., 1990).
4. Antineoplastic Properties
This compound derivatives have been studied in the context of antineoplastic tyrosine kinase inhibitors. Their metabolism and the identification of metabolites in chronic myelogenous leukemia patients highlight their potential use in cancer treatment (Gong et al., 2010).
5. Potential Antipsychotic Agents
Heterocyclic analogues of this compound have been evaluated as potential antipsychotic agents. Their binding affinity to dopamine and serotonin receptors, along with in vivo activity against certain behavioral models, suggests a pathway for developing new antipsychotic medications (Norman et al., 1996).
Mechanism of Action
While the specific mechanism of action for “N-(piperidin-3-ylmethyl)benzamide” is not clear, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the future directions of “N-(piperidin-3-ylmethyl)benzamide” and similar compounds could involve further exploration of their potential applications in the pharmaceutical industry .
Properties
IUPAC Name |
N-(piperidin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-3,6-7,11,14H,4-5,8-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHLWNGPBLLVFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine](/img/structure/B2402081.png)
![(4H-furo[3,2-b]pyrrol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2402082.png)

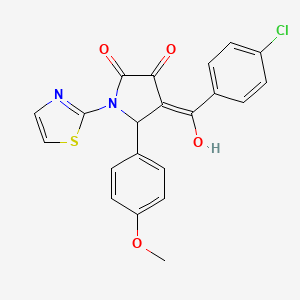
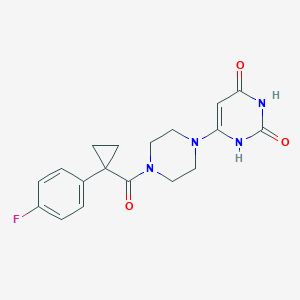
![N-(3-bromophenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2402087.png)
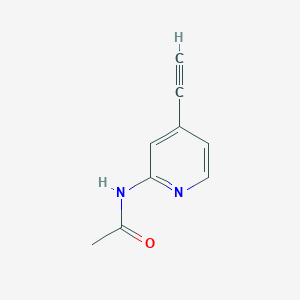
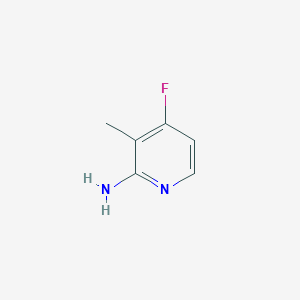
![Methyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2402092.png)
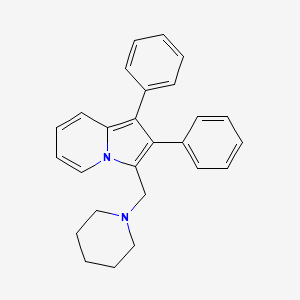
![[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride](/img/structure/B2402096.png)
![4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2402101.png)

![N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide](/img/structure/B2402103.png)
